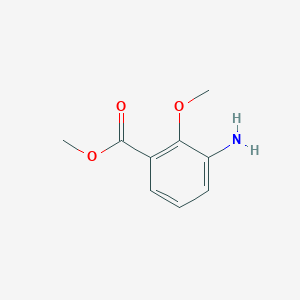

Methyl 3-amino-2-methoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-8-6(9(11)13-2)4-3-5-7(8)10/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHWLOGSLYQTTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30537374 | |

| Record name | Methyl 3-amino-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5129-25-9 | |

| Record name | Methyl 3-amino-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 3-amino-2-methoxybenzoate CAS number 5129-25-9 properties

An In-depth Technical Guide to Methyl 3-amino-2-methoxybenzoate (CAS 5129-25-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist

Introduction: Unveiling a Versatile Synthetic Building Block

This compound, CAS number 5129-25-9, is a substituted aniline derivative that serves as a highly valuable and versatile intermediate in modern organic synthesis. Its unique trifunctional arrangement—a nucleophilic amine, an electron-withdrawing methyl ester, and a sterically influential methoxy group on an aromatic scaffold—makes it a strategic precursor for constructing complex molecular architectures. While not as widely documented as some common reagents, its utility is particularly pronounced in the fields of medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its properties, a predicted spectroscopic profile for analytical identification, robust protocols for its synthesis, and an exploration of its reactivity and applications, grounded in established chemical principles. For professionals in drug development, understanding such intermediates is critical for designing novel synthetic routes, identifying potential process impurities, and unlocking new chemical space for discovery programs.

Section 1: Core Physicochemical and Structural Properties

The fundamental properties of a reagent dictate its handling, reaction conditions, and purification strategies. This compound is a compound whose physical state can be ambiguous, with some suppliers listing it as a pale yellow liquid and others as a white to off-white solid. This suggests it is likely a low-melting solid, where minor impurities can depress the melting point to below room temperature.

Structural and Identity Data

Below is the primary chemical structure and key identifiers for this compound.

Caption: Chemical structure of this compound.

Quantitative Data Summary

The following table consolidates the key physicochemical properties of the compound, compiled from various chemical supplier and database sources.

| Property | Value | Source(s) |

| CAS Number | 5129-25-9 | [1][2] |

| Molecular Formula | C₉H₁₁NO₃ | [1][2] |

| Molecular Weight | 181.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Pale yellow liquid or white/off-white solid | [2][3] (from initial search) |

| Boiling Point | 316 - 337 °C at 760 mmHg | [3][4] (from initial search) |

| Storage Temperature | 0 - 8 °C (Refrigerator) | [3] (from initial search) |

| SMILES | COC1=C(C=CC=C1N)C(=O)OC | [1] |

| InChIKey | MHHWLOGSLYQTTL-UHFFFAOYSA-N | [1] |

Section 2: Predicted Spectroscopic Profile for Compound Verification

As experimental spectra for this specific isomer are not widely published, this section provides a predicted spectroscopic profile based on fundamental principles and data from analogous structures. This information is crucial for reaction monitoring (TLC/LCMS) and final product characterization.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

-

δ ~ 7.1-7.3 ppm (m, 1H): Aromatic proton para to the amino group.

-

δ ~ 6.8-7.0 ppm (m, 2H): Aromatic protons ortho and para to the methoxy group. The exact shifts and coupling will depend on the combined electronic effects.

-

δ ~ 3.90 ppm (s, 3H): Singlet from the methyl ester (-COOCH₃) protons.

-

δ ~ 3.85 ppm (s, 3H): Singlet from the methoxy (-OCH₃) protons.

-

δ ~ 3.7-4.2 ppm (br s, 2H): Broad singlet from the amine (-NH₂) protons. The chemical shift can vary significantly with concentration and solvent.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

-

δ ~ 167 ppm: Carbonyl carbon of the methyl ester.

-

δ ~ 148-152 ppm: Aromatic carbon attached to the methoxy group.

-

δ ~ 145-148 ppm: Aromatic carbon attached to the amino group.

-

δ ~ 110-125 ppm: Remaining aromatic carbons.

-

δ ~ 56 ppm: Methoxy carbon (-OCH₃).

-

δ ~ 52 ppm: Methyl ester carbon (-COOCH₃).

Predicted Key IR Absorptions (ATR)

-

3450-3300 cm⁻¹: Two distinct bands (symmetric and asymmetric N-H stretching) characteristic of a primary amine.

-

3100-3000 cm⁻¹: Aromatic C-H stretching.

-

2950-2850 cm⁻¹: Aliphatic C-H stretching (methyl groups).

-

~1710 cm⁻¹: Strong C=O stretching of the ester carbonyl.

-

~1600 cm⁻¹: N-H scissoring vibration.

-

~1250 cm⁻¹: Aryl C-O stretching of the ether.

Predicted Mass Spectrum (EI)

-

m/z 181: Molecular ion peak (M⁺•).

-

m/z 150: Loss of a methoxy radical (•OCH₃) from the ester.

-

m/z 122: Loss of the carbomethoxy group (•COOCH₃).

Section 3: Synthesis and Purification Protocol

The most logical and efficient synthesis of this compound proceeds via the reduction of its nitro-analogue, Methyl 3-nitro-2-methoxybenzoate. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and chemoselectivity, which preserves the ester functionality.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound via catalytic hydrogenation.

Materials:

-

Methyl 3-nitro-2-methoxybenzoate (1.0 eq)

-

10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol%)

-

Methanol (ACS grade)

-

Hydrogen gas (H₂)

-

Celite®

-

Ethyl Acetate and Hexane (HPLC grade for chromatography)

Equipment:

-

Parr hydrogenation apparatus or a similar setup

-

Round-bottom flask and standard glassware

-

Magnetic stirrer

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a suitable pressure vessel for the Parr apparatus, dissolve Methyl 3-nitro-2-methoxybenzoate (e.g., 10.0 g, 47.3 mmol) in methanol (200 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (e.g., 1.0 g, ~10 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality Note: The inert atmosphere prevents premature reaction and is a critical safety measure as dry Pd/C is pyrophoric and can ignite flammable solvents like methanol upon exposure to air.

-

Hydrogenation: Seal the reaction vessel and connect it to the Parr apparatus. Purge the vessel three times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen to 50 psi.

-

Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is exothermic; for larger scales, initial cooling may be necessary. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-6 hours. Progress can also be confirmed by TLC or LC-MS analysis of an aliquot.

-

Work-up: Once the reaction is complete (hydrogen uptake ceases), carefully vent the excess hydrogen and purge the vessel with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product. Trustworthiness Note: It is crucial to keep the Celite pad wet with solvent during filtration. A dry Pd/C catalyst can become pyrophoric, posing a significant fire hazard.

-

Solvent Removal: Combine the filtrates and concentrate the solvent using a rotary evaporator to yield the crude product. The crude product is often of high purity but can be further purified if necessary.

-

Purification (Optional): Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 30% ethyl acetate). Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a pale yellow liquid or low-melting solid.

Section 4: Reactivity Profile and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. Understanding this reactivity allows for its strategic deployment in multi-step syntheses.

Key Reaction Pathways

Caption: Key reaction pathways for this compound.

-

Nucleophilic Amine: The primary amino group is the most reactive site for nucleophilic attack. It readily undergoes acylation with acid chlorides or anhydrides to form amides, alkylation with alkyl halides, and diazotization to form diazonium salts, which are gateways to a vast array of transformations (e.g., Sandmeyer reactions).

-

Ester Group: The methyl ester can be hydrolyzed under basic conditions (e.g., using LiOH) to the corresponding carboxylic acid. It can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), or converted to an amide by heating with an amine.

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the powerful electron-donating amino and methoxy groups. These groups direct incoming electrophiles primarily to the positions ortho and para to them.

Applications in Drug Discovery and Process Chemistry

This intermediate is a valuable building block for synthesizing complex heterocyclic systems and other scaffolds relevant to pharmaceuticals.[3] (from initial search)

-

Scaffold for Bioactive Molecules: It is employed in the synthesis of analgesics, anti-inflammatory agents, and compounds targeting neurological disorders.[3] (from initial search)

-

Impurity Profiling: Notably, this compound has been identified as a potential impurity ("Dabrafenib Impurity 6") in the synthesis of Dabrafenib, a BRAF inhibitor used in cancer therapy.[2] (from initial search) For drug development professionals, having access to and understanding the properties of such potential impurities is essential for method development, quality control, and regulatory filings. Its structural similarity to known Dabrafenib intermediates, such as methyl-3-amino-2-fluorobenzoate, highlights its relevance in this context.[5]

Section 5: Safety, Handling, and Storage

Ensuring laboratory safety is paramount when handling any chemical reagent. Proper storage and handling procedures mitigate risks and preserve the integrity of the compound.

Guidance on Safety Data

Safety Profile for Isomer CAS 5121-34-6: [6]

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 0-8 °C in a refrigerator is recommended.[3] (from initial search)

Conclusion

This compound is a potent synthetic intermediate whose value lies in the strategic placement of its three functional groups. While detailed characterization data is not widespread, its physical properties, reactivity, and synthetic pathways can be reliably established through the application of fundamental chemical principles. It serves as a key building block for diverse molecular targets and is of particular interest to medicinal and process chemists for both discovery synthesis and for understanding potential impurities in complex drug manufacturing routes. This guide provides the foundational knowledge required for researchers to confidently incorporate this versatile molecule into their synthetic programs.

References

- 1. This compound | C9H11NO3 | CID 13338715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. anaxlab.com [anaxlab.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scbt.com [scbt.com]

- 5. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]

- 6. Methyl 2-amino-3-methoxybenzoate | C9H11NO3 | CID 602320 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 3-amino-2-methoxybenzoate

Foreword: Unveiling a Key Pharmaceutical Intermediate

In the landscape of modern drug discovery and development, the meticulous characterization of key chemical intermediates is paramount. These molecules, often unassuming in isolation, form the foundational pillars upon which complex and life-saving active pharmaceutical ingredients (APIs) are built. This guide provides a comprehensive technical overview of Methyl 3-amino-2-methoxybenzoate, a compound of significant interest to researchers, scientists, and professionals in the pharmaceutical and chemical industries. Our exploration will delve into its physicochemical properties, plausible synthetic pathways, and its role as a critical building block in organic synthesis, all while maintaining a steadfast commitment to scientific integrity and practical, field-proven insights.

Core Physicochemical Characteristics

A thorough understanding of a molecule's physicochemical properties is the bedrock of its effective application in synthesis and formulation. For this compound, these parameters dictate its behavior in various reaction conditions and purification protocols.

Structural and General Properties

This compound is an aromatic ester characterized by a benzene ring substituted with an amino group at the 3-position, a methoxy group at the 2-position, and a methyl ester group at the 1-position.

Molecular Structure:

Caption: 2D structure of this compound.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is critical to note that while some data is derived from authoritative sources, experimental values for properties such as melting and boiling points are not consistently reported in the literature. Where experimental data is unavailable, computed values from reliable databases are provided and clearly indicated.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | PubChem[1][2] |

| Molecular Weight | 181.19 g/mol | PubChem[1][2] |

| CAS Number | 5129-25-9 | PubChem[1][2] |

| Appearance | White to off-white solid (typical) | CymitQuimica[3] |

| Melting Point | Data not available (NA) | Anax Laboratories[4] |

| Boiling Point | Data not available (NA) | Anax Laboratories[4] |

| Solubility | Soluble in organic solvents | CymitQuimica[3] |

| XLogP3-AA (Computed) | 1.4 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Rotatable Bond Count | 3 | PubChem[2] |

Synthesis of this compound: A Plausible Approach

Proposed Synthetic Workflow

The most direct conceptual approach involves two key steps: the nitration of a suitable precursor followed by the reduction of the nitro group to an amine.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology and Rationale

Step 1: Nitration of Methyl 2-methoxybenzoate

The initial step involves the electrophilic aromatic substitution of Methyl 2-methoxybenzoate. The methoxy group is an ortho-, para-director; however, the ester group is a meta-director. The directing effects of these two groups will influence the position of nitration. While a mixture of isomers is possible, the conditions can be optimized to favor the desired 3-nitro product.

-

Protocol:

-

Cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0-5 °C. This generates the highly electrophilic nitronium ion (NO₂⁺).

-

Slowly add Methyl 2-methoxybenzoate to the nitrating mixture while maintaining the low temperature to control the exothermic reaction and minimize side-product formation.

-

After the addition is complete, allow the reaction to stir for a specified period, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture over ice.

-

The crude product, Methyl 2-methoxy-3-nitrobenzoate, can be isolated by filtration and purified by recrystallization.[5][6]

-

-

Causality and Expertise: The choice of a nitrating mixture of sulfuric and nitric acids is a classic and cost-effective method for generating the nitronium ion.[5] Maintaining a low temperature is crucial for regioselectivity and to prevent over-nitration. The purification by recrystallization is a standard technique to obtain a product of high purity, which is essential for the subsequent reduction step.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group in Methyl 2-methoxy-3-nitrobenzoate to the corresponding amine. Several methods are available for this transformation.

-

Protocol (Catalytic Hydrogenation):

-

Dissolve Methyl 2-methoxy-3-nitrobenzoate in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the final product, this compound.

-

-

Alternative Protocol (Metal-Acid Reduction):

-

In a flask, combine Methyl 2-methoxy-3-nitrobenzoate with a metal such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

-

Heat the mixture to drive the reduction.

-

After the reaction is complete, neutralize the excess acid with a base (e.g., NaOH) and extract the product with an organic solvent.

-

Dry the organic layer, and remove the solvent to obtain the product.

-

-

Expertise and Trustworthiness: Catalytic hydrogenation is often preferred as it is a cleaner reaction with easier work-up, typically providing high yields of the desired amine. The metal-acid reduction is a more classical approach and can be more cost-effective for large-scale synthesis, although the work-up is more involved. The choice of method would depend on the scale of the synthesis and the available resources.

Applications in Pharmaceutical Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a nucleophilic amino group and an ester, allows for a variety of subsequent chemical modifications.

Role as a Pharmaceutical Intermediate and Impurity

While some commercial suppliers have anecdotally linked this compound to the synthesis of the targeted cancer therapy drug Dabrafenib, a review of the patent literature for Dabrafenib synthesis indicates that a structurally similar but distinct intermediate, methyl-3-amino-2-fluorobenzoate, is typically used.

However, a significant finding is the identification of a compound with the same CAS number as this compound (5129-25-9) as "Dabrafenib Impurity 6".[3] This suggests that while not a primary starting material, it may be formed as a byproduct or impurity during the synthesis of Dabrafenib or related compounds. The ability to synthesize and characterize this specific impurity is crucial for quality control and regulatory compliance in the manufacturing of the final API.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the ester methyl protons, and the amine protons. The aromatic protons would appear as a complex multiplet in the downfield region (typically δ 6.5-7.5 ppm). The methoxy and ester methyl protons would each appear as sharp singlets, likely in the range of δ 3.7-3.9 ppm. The amine protons would present as a broad singlet, with its chemical shift being concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the ester would be the most downfield signal (around δ 167 ppm). The aromatic carbons would resonate in the range of δ 110-150 ppm. The methoxy and ester methyl carbons would appear in the upfield region (around δ 51-56 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=O stretching: A strong absorption band around 1700-1730 cm⁻¹ characteristic of the ester carbonyl group.

-

C-O stretching: Bands in the region of 1000-1300 cm⁻¹ for the C-O bonds of the ester and ether.

-

Aromatic C-H and C=C stretching: Absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at an m/z of 181. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) or the carbomethoxy group (-COOCH₃) from the molecular ion.

Conclusion and Future Perspectives

This compound is a valuable chemical intermediate with clear potential in organic synthesis, particularly for the preparation of complex molecules in the pharmaceutical industry. While there are gaps in the publicly available experimental data for some of its physicochemical properties and spectroscopic characterization, its structural features and plausible synthetic routes are well-understood within the principles of organic chemistry. Its identification as a potential impurity in the synthesis of Dabrafenib underscores the importance of its availability in pure form for analytical and reference purposes. As drug development continues to evolve, the demand for well-characterized and readily available intermediates like this compound is likely to grow, encouraging further research into its synthesis, properties, and applications.

References

- 1. hmdb.ca [hmdb.ca]

- 2. This compound | C9H11NO3 | CID 13338715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 5129-25-9: Benzoicacid, 3-amino-2-methoxy-, methyl est… [cymitquimica.com]

- 4. Methyl 3-amino-4-methoxybenzoate(24812-90-6) 1H NMR spectrum [chemicalbook.com]

- 5. aiinmr.com [aiinmr.com]

- 6. Nitration of Methyl Benzoate - 1320 Words | Bartleby [bartleby.com]

Methyl 3-amino-2-methoxybenzoate molecular structure and weight

An In-depth Technical Guide to Methyl 3-amino-2-methoxybenzoate for Advanced Research

Executive Summary

This compound is a substituted aromatic amine that serves as a crucial chemical intermediate in the synthesis of complex organic molecules. Its unique arrangement of amino, methoxy, and methyl ester functional groups on a benzene ring makes it a valuable building block, particularly in the field of pharmaceutical development. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a validated synthesis protocol, spectroscopic characterization, and its applications as a key intermediate in drug discovery. The content is tailored for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and methodologies to facilitate its effective use in a laboratory setting.

Compound Identification and Physicochemical Properties

This compound is an organic compound with a well-defined structure that dictates its chemical reactivity and physical characteristics.

Molecular Structure and Identifiers

The core of the molecule is a benzene ring substituted with three functional groups: an amino group (-NH₂), a methoxy group (-OCH₃), and a methyl ester group (-COOCH₃). The IUPAC name, this compound, precisely describes the arrangement of these groups.[1] The amino group is at position 3, the methoxy group at position 2, and the ester is attached to the primary carboxyl group of the benzoic acid backbone.

Its canonical SMILES representation is COC1=C(C=CC=C1N)C(=O)OC.[1]

Caption: Fig 1. 2D structural representation of this compound.

Physicochemical Data

A summary of the key physicochemical properties is essential for experimental design, including solubility tests, reaction setup, and safety assessments.

| Property | Value | Source |

| CAS Number | 5129-25-9 | [1][2][3][4] |

| Molecular Formula | C₉H₁₁NO₃ | [1][2] |

| Molecular Weight | 181.19 g/mol | [1][2][5][6] |

| IUPAC Name | This compound | [1] |

| XLogP3 | 1.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved through the reduction of the corresponding nitro-substituted precursor, methyl 2-methoxy-3-nitrobenzoate. This transformation is a cornerstone of aromatic chemistry, valued for its high efficiency and reliability. The choice of a reducing agent is critical; catalytic hydrogenation is often preferred for its clean reaction profile and high yield.

Caption: Fig 2. General workflow for the synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes a self-validating system for synthesizing the title compound with high purity.

-

Reactor Setup : To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a hydrogen balloon inlet, and a septum, add methyl 2-methoxy-3-nitrobenzoate (10.0 g, 47.3 mmol).

-

Solvent and Catalyst Addition : Add methanol (100 mL) to dissolve the starting material. Carefully add 10% Palladium on carbon (Pd/C, 1.0 g, 10% w/w) to the solution under a gentle stream of nitrogen to prevent solvent ignition.

-

Hydrogenation : Purge the flask with hydrogen gas three times. Maintain a positive pressure of hydrogen (approx. 1 atm, via a balloon) and stir the suspension vigorously at room temperature.

-

Reaction Monitoring : The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion (typically 4-6 hours).

-

Catalyst Removal : Upon completion, carefully purge the flask with nitrogen gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol (2 x 20 mL) to ensure complete recovery of the product.

-

Solvent Evaporation : Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent mixture (e.g., ethanol/water) or by flash column chromatography on silica gel to afford this compound as a solid. The hydrogenation of a nitrobenzoate is a well-established and high-yielding reaction.[7]

Spectroscopic Characterization

¹H NMR Spectroscopy

-

Aromatic Protons : Three distinct signals in the aromatic region (approx. δ 6.5-7.5 ppm), corresponding to the three protons on the benzene ring.

-

Methoxy Protons : A sharp singlet at approximately δ 3.9 ppm, integrating to three protons.

-

Ester Methyl Protons : A sharp singlet around δ 3.8 ppm, integrating to three protons.

-

Amine Protons : A broad singlet (variable position, approx. δ 4.0-5.0 ppm), integrating to two protons. This signal may exchange with D₂O.

Infrared (IR) Spectroscopy

-

N-H Stretch : Two characteristic sharp peaks in the range of 3300-3500 cm⁻¹, indicative of a primary amine (-NH₂).

-

C=O Stretch : A strong, sharp absorption band around 1700-1720 cm⁻¹ for the ester carbonyl group.

-

C-O Stretch : Signals in the 1200-1300 cm⁻¹ region corresponding to the ester and ether C-O bonds.

-

C-N Stretch : An absorption band around 1250-1350 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺) : The mass spectrum, typically acquired via electron ionization (EI), will show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (181.19). The exact mass would be 181.0739.[1]

Applications in Drug Discovery and Development

This compound is not just a laboratory chemical; it is a key structural motif and intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs).

Role as a Key Building Block

The compound's functional groups offer multiple handles for synthetic modification. The amino group is a versatile nucleophile, readily participating in acylation, alkylation, and condensation reactions to build more complex molecular architectures.[9] This versatility makes it an ideal starting point for creating libraries of compounds for drug screening.

Intermediate in Targeted Therapies

This specific scaffold is a recognized intermediate in the synthesis of targeted therapies. For instance, it is a precursor in the synthesis of Dabrafenib, a potent BRAF kinase inhibitor used in the treatment of melanoma.[4] The precise arrangement of the amino and methoxy groups is critical for the final drug's ability to bind to its biological target with high affinity and selectivity. The broader aminobenzoate scaffold is prevalent in kinase inhibitors, where it often forms part of the "hinge-binding" region of the molecule that anchors the drug to the ATP-binding site of the target kinase.[10][11]

Caption: Fig 3. Role of this compound as an intermediate in a multi-step API synthesis.

Handling, Storage, and Safety

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

-

Handling : Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Closely related compounds are classified as harmful if swallowed and can cause skin and eye irritation.[12]

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration at 2-8°C is recommended.[4]

Conclusion

This compound is a fundamentally important molecule for advanced chemical synthesis. Its well-defined structure and versatile functional groups provide a robust platform for constructing complex molecular targets, most notably in the pharmaceutical industry. This guide has provided a detailed technical framework covering its core properties, a reliable synthesis protocol, characterization methods, and critical applications, empowering researchers to leverage this compound to its full potential in their scientific endeavors.

References

- 1. This compound | C9H11NO3 | CID 13338715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. anaxlab.com [anaxlab.com]

- 3. 3-AMINO-2-METHOXY-BENZOIC ACID METHYL ESTER | 5129-25-9 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Methyl 2-amino-3-methoxybenzoate | C9H11NO3 | CID 602320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. echemi.com [echemi.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. 3-Amino-2-methylbenzoic acid methyl ester | C9H11NO2 | CID 3801025 - PubChem [pubchem.ncbi.nlm.nih.gov]

IUPAC name for C9H11NO3 aromatic amine

An In-Depth Technical Guide to (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid (L-Tyrosine): Properties, Metabolism, and Analytical Methodologies

Executive Summary

Aromatic amines are foundational structural motifs in a significant portion of pharmaceutical compounds, prized for their versatile reactivity and ability to interact with biological targets.[1][2] This guide provides a comprehensive technical overview of a key aromatic amine with the formula C9H11NO3: L-Tyrosine, systematically known as (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid.[3] While numerous isomers exist for this molecular formula, L-Tyrosine is selected for its profound biological significance as a proteinogenic amino acid and a critical precursor to essential neurotransmitters and hormones. This document, intended for researchers, scientists, and drug development professionals, delves into the physicochemical properties, core metabolic pathways, and validated analytical protocols for L-Tyrosine, grounding its claims in authoritative scientific literature.

Chemical Identity and Physicochemical Properties

L-Tyrosine is a non-essential amino acid in mammals, synthesized from phenylalanine.[3] Its structure incorporates a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a p-hydroxybenzyl side chain, which confers its aromatic properties. This unique structure dictates its role in protein architecture and as a substrate for numerous enzymatic transformations.

Table 1: Physicochemical Properties of L-Tyrosine

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid | PubChem[3] |

| Molecular Formula | C9H11NO3 | NIST[4] |

| Molar Mass | 181.19 g/mol | NIST[4][5] |

| CAS Number | 60-18-4 | NIST[4] |

| Appearance | White crystalline powder | --- |

| Water Solubility | 0.45 g/L (at 25 °C) | --- |

| pKa (α-carboxyl) | ~2.20 | --- |

| pKa (α-amino) | ~9.21 | --- |

| pKa (phenol) | ~10.46 | --- |

| Melting Point | 343 °C (decomposes) | --- |

Biochemical Significance and Metabolic Pathways

The scientific and therapeutic importance of L-Tyrosine stems directly from its central role in metabolic pathways critical for neurological and endocrine function. It serves as the rate-limiting precursor for the synthesis of catecholamines—a class of neurotransmitters that includes dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline).

Causality of Experimental Focus: Understanding this pathway is paramount in drug development for neurological and psychiatric disorders. For instance, enhancing the bioavailability of L-Tyrosine is a therapeutic strategy explored for conditions associated with dopamine depletion, such as Parkinson's disease and certain forms of depression. The enzymes in this pathway, particularly Tyrosine Hydroxylase, are key targets for pharmacological intervention.

The Catecholamine Biosynthesis Pathway

The conversion of L-Tyrosine to catecholamines is a four-step enzymatic cascade primarily occurring in the adrenal medulla and noradrenergic/dopaminergic neurons.

-

Hydroxylation: Tyrosine hydroxylase (TH) converts L-Tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine). This is the rate-limiting step in the synthesis of all catecholamines.

-

Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) rapidly converts L-DOPA to dopamine.

-

Hydroxylation: Dopamine β-hydroxylase (DBH) converts dopamine to norepinephrine.

-

Methylation: Phenylethanolamine N-methyltransferase (PNMT) converts norepinephrine to epinephrine.

General Synthesis of Aromatic Amines

While L-Tyrosine is typically produced industrially via microbial fermentation for large-scale applications like nutritional supplements, the synthesis of aromatic amines is a core competency in drug development.[1][6] These methods are crucial for creating novel derivatives and analogs for structure-activity relationship (SAR) studies.

A common and reliable method for preparing primary aromatic amines in the laboratory is the reduction of the corresponding nitroaromatic compound.[7][]

Protocol: Reduction of a Nitroarene to an Aromatic Amine

This protocol describes a general, self-validating system for the reduction of a substituted nitrobenzene to the corresponding aniline derivative using tin (II) chloride. The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC), and the basicity of the product amine allows for a straightforward acid-base extraction for purification.

Experimental Rationale: Tin (II) chloride in concentrated hydrochloric acid is a classic and robust reducing agent for nitroarenes. The acidic conditions prevent the formation of undesired condensation byproducts and ensure the resulting amine is protonated as an ammonium salt, rendering it soluble in the aqueous medium for purification.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting nitroaromatic compound (1.0 eq) in ethanol.

-

Reagent Addition: Add tin (II) chloride dihydrate (SnCl2·2H2O, ~3-4 eq) to the solution.

-

Acidification & Reflux: Slowly add concentrated hydrochloric acid (HCl). Heat the mixture to reflux (typically 70-80°C) and monitor the reaction by TLC until the starting material is consumed.

-

Quenching & Basification: Cool the reaction mixture to room temperature and then in an ice bath. Slowly and carefully add a concentrated solution of sodium hydroxide (NaOH) until the pH is strongly basic (pH > 10). This neutralizes the HCl and precipitates tin salts while deprotonating the amine product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate) three times.

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude aromatic amine.

-

Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Analytical Methodologies: HPLC Quantification

Accurate quantification of L-Tyrosine in biological matrices (e.g., plasma, cerebrospinal fluid) or pharmaceutical formulations is critical for both clinical diagnostics and quality control. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the gold standard for this application.

Protocol Rationale: The described HPLC method utilizes pre-column derivatization with o-phthalaldehyde (OPA) to render the amino acid fluorescent, enabling highly sensitive and selective detection. Reverse-phase chromatography is employed to separate the derivatized analyte from other matrix components based on hydrophobicity.

Workflow for HPLC Analysis of L-Tyrosine

Detailed HPLC Protocol

Trustworthiness through System Suitability: Before analyzing samples, the system's performance must be verified. This is achieved by running a system suitability test, which involves injecting a standard solution of known concentration multiple times. Key parameters like peak retention time, peak area repeatability (RSD < 2%), tailing factor (~1), and theoretical plates are evaluated to ensure the system is performing correctly, thus validating the subsequent analytical run.

Table 2: Example HPLC Parameters for Derivatized L-Tyrosine Analysis

| Parameter | Specification | Rationale |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides hydrophobic retention necessary for separating the derivatized analyte from polar matrix components. |

| Mobile Phase A | Phosphate Buffer (e.g., 25 mM, pH 7.0) | Maintains a stable pH to ensure consistent analyte ionization and retention. |

| Mobile Phase B | Acetonitrile/Methanol | Organic modifier used to elute the analyte from the C18 column. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency without excessive backpressure. |

| Injection Volume | 20 µL | A typical volume to ensure sufficient analyte is loaded onto the column for detection. |

| Detector | Fluorescence Detector | Offers high sensitivity and selectivity for the OPA-derivatized amine. |

| Excitation λ | 340 nm | Optimal wavelength to excite the OPA-tyrosine adduct. |

| Emission λ | 455 nm | Wavelength of maximum fluorescence emission from the adduct. |

Applications in Drug Development and Research

L-Tyrosine's role extends beyond its endogenous functions into direct therapeutic and research applications.

-

Nutritional Supplementation: It is widely used as a dietary supplement to potentially enhance cognitive function and alertness, particularly under stressful conditions, by supporting catecholamine production.[9]

-

Prodrug Development: The amino and carboxylic acid groups on L-Tyrosine make it an excellent moiety for creating prodrugs. Attaching a poorly soluble drug to tyrosine can enhance its aqueous solubility and potentially target amino acid transporters for improved absorption.[10]

-

Precursor for Pharmaceutical Synthesis: As a readily available chiral building block, L-Tyrosine and its derivatives are valuable starting materials in the synthesis of more complex molecules, including peptide-based drugs and other targeted therapies.

References

- 1. nbinno.com [nbinno.com]

- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 3. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tyrosine [webbook.nist.gov]

- 5. 2-Amino-3-(4-hydroxyphenyl)-propanoic acid [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 9. N-Acetyl-L-tyrosine - Wikipedia [en.wikipedia.org]

- 10. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of Methyl 3-amino-2-methoxybenzoate in Organic Solvents

This guide provides a comprehensive framework for understanding, determining, and predicting the solubility profile of Methyl 3-amino-2-methoxybenzoate in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, outlines rigorous experimental protocols, and introduces predictive modeling techniques.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

This compound (CAS: 5129-25-9) is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] Its solubility characteristics are paramount, influencing reaction kinetics, purification strategies, and the formulation of the final drug product. A thorough understanding of its solubility in a range of organic solvents is therefore not merely an academic exercise but a fundamental necessity for efficient and robust process development. Low solubility can lead to challenges in achieving desired concentrations for reactions, while excessively high solubility might complicate crystallization and purification steps. This guide will equip the reader with the necessary tools to comprehensively characterize the solubility of this and similar molecules.

Theoretical Framework: Understanding Solute-Solvent Interactions

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This adage is quantitatively described by the thermodynamics of mixing, which involves a balance of enthalpy and entropy changes. For a molecule like this compound, with its aromatic ring, amino, methoxy, and ester functional groups, the interactions with a solvent are multifaceted.

A powerful predictive tool for assessing solubility is the Hansen Solubility Parameters (HSP) .[4][5][6][7] This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion forces): Arising from temporary dipoles.

-

δP (Polar forces): Stemming from permanent dipoles.

-

δH (Hydrogen bonding): The energy of hydrogen bonds.

Each solvent and solute can be characterized by a set of these three parameters. The principle posits that substances with similar HSP values are likely to be miscible.[4][6]

Predictive Assessment of this compound Solubility

The following table provides a list of common organic solvents with their respective Hansen Solubility Parameters. This table is a crucial resource for the initial selection of solvents for experimental solubility determination.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Dichloromethane | 18.2 | 6.3 | 6.1 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Heptane | 15.3 | 0.0 | 0.0 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

Data compiled from various sources on Hansen Solubility Parameters.

Based on the structure of this compound, we can anticipate favorable interactions with solvents that have moderate to high polarity and hydrogen bonding capability. Therefore, alcohols (methanol, ethanol), ketones (acetone), and polar aprotic solvents (DMSO, acetonitrile, THF) are expected to be good solvents. Conversely, non-polar solvents like heptane are predicted to be poor solvents.

Experimental Determination of Thermodynamic Solubility: The Gold Standard

While predictive models are invaluable for initial screening, experimental determination of thermodynamic (or equilibrium) solubility remains the definitive approach. The shake-flask method is widely recognized as the "gold standard" for this purpose.[9]

Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the steps for determining the thermodynamic solubility of this compound.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

2. Experimental Workflow:

Caption: Shake-Flask Method Workflow

3. Detailed Steps:

-

Preparation: Add an excess amount of this compound to a series of vials containing a precise volume of each selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials to prevent solvent evaporation and place them on an orbital shaker at a constant, controlled temperature (e.g., 25 °C). The system should be agitated for a sufficient duration (typically 24 to 48 hours) to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the suspensions to stand undisturbed for a short period. Then, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. To prevent any precipitation due to temperature changes, this step should be performed promptly. Immediately filter the aliquot through a syringe filter compatible with the organic solvent.

-

Quantification: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration within the linear range of the analytical method. Quantify the concentration of this compound using a validated HPLC or UV-Vis spectrophotometric method against a calibration curve prepared with known standards.

4. Data Reporting:

The solubility should be reported in standard units such as grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.

Advanced Thermodynamic Modeling

For a more in-depth understanding of the solubility behavior, thermodynamic models such as the Non-Random Two-Liquid (NRTL) or Wilson models can be employed.[9] These models correlate experimental solubility data with temperature and can be used to predict solubility at different conditions. They are particularly useful in process design for crystallization and purification. The application of these models often requires specialized chemical engineering software.

Conclusion

While specific, published quantitative solubility data for this compound is scarce, a robust framework exists for its determination and prediction. This guide has provided the theoretical basis for understanding its solubility, outlined a detailed, field-proven experimental protocol, and introduced predictive modeling concepts. By employing the shake-flask method in conjunction with a thoughtful selection of solvents guided by principles like Hansen Solubility Parameters, researchers can confidently and accurately map the solubility profile of this important pharmaceutical intermediate. This, in turn, will facilitate more efficient and reliable process development and formulation activities.

References

- 1. This compound | C9H11NO3 | CID 13338715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-AMINO-2-METHOXY-BENZOIC ACID METHYL ESTER | 5129-25-9 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. kinampark.com [kinampark.com]

- 5. hansen-solubility.com [hansen-solubility.com]

- 6. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of Methyl 3-amino-2-methoxybenzoate: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction

In the fields of medicinal chemistry and materials science, the unambiguous structural confirmation of novel and intermediate compounds is a foundational requirement for advancing research. Methyl 3-amino-2-methoxybenzoate (CAS: 5129-25-9), an aromatic amine and ester, represents a versatile building block in organic synthesis. Its precise molecular architecture, dictated by the substitution pattern on the benzene ring, governs its reactivity and potential biological activity. Therefore, a thorough spectroscopic analysis is not merely a quality control step but a critical component of its scientific application.

This guide is designed for researchers, chemists, and drug development professionals who require a practical, authoritative reference for confirming the synthesis and purity of this compound.

Molecular Properties and Structure

A foundational understanding of the molecule's basic properties is essential before delving into its spectral characteristics. The arrangement of the amino, methoxy, and methyl ester groups dictates the electronic environment of each atom, which is directly probed by spectroscopic methods.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 5129-25-9 | PubChem[1] |

| Molecular Formula | C₉H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 181.19 g/mol | PubChem[1] |

| Exact Mass | 181.0739 Da | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of chemical shifts, coupling constants, and integration provides direct evidence of the connectivity and chemical environment of atoms.

Experimental Protocol: NMR Data Acquisition

The acquisition of high-quality NMR data is contingent on meticulous sample preparation and the selection of appropriate instrument parameters.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the solid this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ may be preferred if solubility is an issue or to observe exchangeable protons (e.g., from the amine group).

-

Internal Standard: Ensure the solvent contains a small amount of tetramethylsilane (TMS, 0.03-0.05% v/v) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[2]

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR, to achieve optimal signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

A sufficient number of scans (e.g., 8 to 16) should be averaged to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time are necessary.[3]

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

-

Predicted ¹H NMR Spectrum & Interpretation

The predicted ¹H NMR spectrum is based on the known electronic effects of the substituents. The methoxy (-OCH₃) and amino (-NH₂) groups are electron-donating, shielding nearby protons (shifting them upfield), while the methyl ester (-COOCH₃) group is electron-withdrawing, deshielding adjacent protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.1-7.3 | Triplet (t) | 1H | H-5 | Coupled to H-4 and H-6. Experiences moderate shielding/deshielding from the flanking substituents. |

| ~ 6.8-7.0 | Doublet of doublets (dd) | 1H | H-6 | Coupled to H-5 and H-4. Shielded by the ortho-amino group. |

| ~ 6.6-6.8 | Doublet of doublets (dd) | 1H | H-4 | Coupled to H-5 and H-6. Shielded by the para-amino group. |

| ~ 4.5-5.5 | Broad singlet (br s) | 2H | -NH₂ | Chemical shift is variable and depends on solvent and concentration. The protons are exchangeable, leading to a broad signal. |

| ~ 3.9 | Singlet (s) | 3H | C(2)-OCH₃ | Methoxy group protons are typically found in this region. No adjacent protons to couple with. |

| ~ 3.8 | Singlet (s) | 3H | Ester -OCH₃ | Ester methoxy protons. No adjacent protons to couple with. |

Predicted ¹³C NMR Spectrum & Interpretation

The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment, providing a unique fingerprint of the carbon skeleton.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~ 168 | C=O | Carbonyl carbon of the ester group, highly deshielded. |

| ~ 150 | C-2 | Aromatic carbon attached to the electron-donating methoxy group. |

| ~ 145 | C-3 | Aromatic carbon attached to the strongly electron-donating amino group. |

| ~ 125 | C-5 | Aromatic CH carbon. |

| ~ 120 | C-1 | Quaternary aromatic carbon attached to the ester group. |

| ~ 118 | C-6 | Aromatic CH carbon, shielded by the adjacent amino group. |

| ~ 115 | C-4 | Aromatic CH carbon, shielded by the amino and methoxy groups. |

| ~ 56 | C(2)-OCH₃ | Methoxy carbon. |

| ~ 52 | Ester -OCH₃ | Ester methoxy carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

Step-by-Step Methodology:

-

Background Scan: Before analyzing the sample, record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm, uniform contact between the sample and the crystal surface.

-

Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 to 32) to improve the signal-to-noise ratio.

Expected IR Absorptions & Interpretation

The IR spectrum of this compound will be dominated by absorptions from its key functional groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | The presence of two distinct, sharp bands in this region is a hallmark of a primary (-NH₂) group.[4] |

| 3100 - 3000 | C-H Aromatic Stretch | Aromatic Ring | Indicates the presence of C-H bonds on the benzene ring.[5] |

| 3000 - 2850 | C-H Aliphatic Stretch | -OCH₃ Groups | Corresponds to the stretching of C-H bonds in the two methoxy groups.[6] |

| ~ 1715 | C=O Carbonyl Stretch | Aromatic Ester | A strong, sharp absorption. The frequency is slightly lower than a saturated ester (~1735 cm⁻¹) due to conjugation with the aromatic ring.[7] |

| 1620 - 1580 | N-H Bending (Scissoring) | Primary Amine | A characteristic bending vibration for primary amines.[4] |

| 1600 & 1475 | C=C In-Ring Stretch | Aromatic Ring | Two bands are characteristic of carbon-carbon stretching within the benzene ring.[5] |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | A strong band indicating the stretch between the aromatic carbon and the nitrogen atom.[4] |

| 1300 - 1200 & 1100 - 1000 | C-O Stretch | Ester & Aryl Ether | Strong, distinct bands corresponding to the C-O single bond stretches of the ester and the aryl methoxy ether functionalities. |

| 900 - 675 | C-H Out-of-Plane Bending | Aromatic Ring | The pattern of these bands can provide information about the substitution pattern on the aromatic ring.[5] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information about the molecule.

Experimental Protocol: GC-MS (EI) Data Acquisition

Electron Ionization (EI) is a common, high-energy technique that induces reproducible fragmentation, creating a spectral fingerprint of the compound.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., ~1 mg/mL) in a volatile organic solvent like methanol or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) coupled to the mass spectrometer. The GC separates the analyte from any impurities before it enters the ion source.

-

Ionization: In the ion source, the analyte is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2]

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, generating the mass spectrum.

Predicted Mass Spectrum & Fragmentation

The mass spectrum will show the molecular ion and several fragment ions. The fragmentation pattern is predictable based on the stability of the resulting ions and neutral losses.

Predicted Data:

-

Molecular Ion (M⁺•): The parent peak should appear at m/z = 181, corresponding to the molecular weight of the compound [C₉H₁₁NO₃]⁺•.

-

Base Peak: The most abundant fragment ion in the spectrum. For aromatic methyl esters, this is often the acylium ion [M - OCH₃]⁺.

Table of Predicted Major Fragments:

| m/z | Ion Structure / Neutral Loss | Fragment Name | Rationale |

| 181 | [C₉H₁₁NO₃]⁺• | Molecular Ion | The intact molecule minus one electron. |

| 150 | [M - •OCH₃]⁺ | Acylium Ion | Loss of a methoxy radical from the ester group is a very common and favorable fragmentation pathway.[8][9] |

| 149 | [M - CH₃OH]⁺• | Loss of a neutral methanol molecule. | |

| 122 | [M - •COOCH₃]⁺ | Loss of the entire methyl ester group as a radical.[8] |

Visualization of Key Processes

The following diagrams illustrate the logical workflows and molecular transformations central to the analysis of this compound.

Figure 1: Integrated workflow for the spectroscopic characterization of a target compound.

Figure 2: Predicted primary fragmentation pathways for this compound in EI-MS.

Conclusion

The structural verification of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. This guide provides the foundational protocols and predictive data necessary for researchers to confidently acquire and interpret the spectroscopic signature of this compound. The predicted ¹H and ¹³C NMR spectra will confirm the unique carbon-hydrogen framework, while IR spectroscopy will verify the presence of the primary amine, aromatic ester, and ether functional groups. Finally, mass spectrometry will confirm the molecular weight of 181.19 g/mol and reveal characteristic fragmentation patterns, such as the loss of a methoxy radical (m/z 150). By following the outlined methodologies and comparing experimental results to these validated predictions, scientists can ensure the identity and purity of their material, enabling robust and reproducible research.

References

- 1. This compound | C9H11NO3 | CID 13338715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 8. benchchem.com [benchchem.com]

- 9. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

Potential biological activity of substituted aminobenzoates

An In-Depth Technical Guide to the Potential Biological Activity of Substituted Aminobenzoates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted aminobenzoates represent a versatile class of compounds with a rich history and a promising future in medicinal chemistry. The foundational para-aminobenzoic acid (PABA) scaffold, with its modifiable amino and carboxyl groups, serves as a key building block for a diverse array of therapeutic agents.[1][2] This technical guide provides a comprehensive exploration of the significant biological activities exhibited by these derivatives, including their well-established roles as local anesthetics and their emerging potential as anti-inflammatory, antimicrobial, and anticancer agents. We delve into the structure-activity relationships that govern their efficacy, the molecular mechanisms underpinning their therapeutic effects, and the experimental protocols essential for their evaluation. This guide is intended to be a valuable resource for researchers and drug development professionals, offering insights to facilitate the rational design of novel and more effective aminobenzoate-based therapeutics.

Introduction: The Chemical Versatility of the Aminobenzoate Scaffold

Aminobenzoic acids are aromatic compounds characterized by an amino group and a carboxylic acid group attached to a benzene ring.[1] The para-aminobenzoic acid (PABA), or 4-aminobenzoic acid, structure is a particularly privileged scaffold in drug discovery due to the synthetic tractability of its amino and carboxyl functionalities.[1][2][3] These sites allow for a wide range of chemical modifications, including esterification, amidation, and substitution on the amino group, leading to a vast chemical space of derivatives with diverse pharmacological properties.[3][4] This inherent versatility has enabled the development of compounds with activities spanning from local anesthesia to antimicrobial and anti-inflammatory effects.[1][2][5] Understanding the nuanced relationship between the molecular structure of these derivatives and their biological activity is paramount for the design of next-generation therapeutics.[3]

Local Anesthetic Activity: A Classic Application

The most well-known therapeutic application of substituted aminobenzoates is in local anesthesia. Compounds like benzocaine (ethyl aminobenzoate) and procaine are archetypal examples that have been used in clinical practice for decades.[6][7]

Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action for local anesthetic aminobenzoates involves the blockade of voltage-gated sodium channels in neuronal membranes.[6][8][9] Nerve impulses, including pain signals, are transmitted as electrical action potentials generated by the influx of sodium ions (Na+) through these channels.[6]

Local anesthetics, in their lipophilic, unionized form, cross the neuronal membrane.[8] Once inside the cell, they exist in an equilibrium between the unionized and ionized forms. The ionized form then binds to a specific receptor site within the sodium channel, stabilizing it in an inactivated state.[6][8] This binding prevents the conformational change required for channel opening, thereby blocking the influx of sodium ions and inhibiting the propagation of the action potential.[6][9] The result is a reversible block of nerve conduction, leading to a loss of sensation in the targeted area.[9]

The following diagram illustrates the workflow of local anesthetic action:

Caption: Workflow of local anesthetic action on neuronal sodium channels.

Structure-Activity Relationships (SAR)

The efficacy of aminobenzoate local anesthetics is heavily influenced by their physicochemical properties, which are dictated by their molecular structure:

-

Lipophilicity: The aromatic ring and the ester group contribute to the lipid solubility of the molecule, which is crucial for penetrating the nerve sheath and cell membrane. Increased lipophilicity generally enhances potency and duration of action. For example, n-butyl-p-aminobenzoate (BAB) exhibits high lipid solubility, contributing to its long-lasting sensory blockade.[10]

-

Amine Substituent: The nature of the alkyl groups on the amino moiety influences the pKa of the molecule and its water solubility. This is critical for the balance between the membrane-penetrating unionized form and the active ionized form.

-

Intermediate Chain: The ester linkage in classic aminobenzoate anesthetics like procaine and benzocaine is susceptible to hydrolysis by plasma cholinesterases, leading to a shorter duration of action and the formation of PABA, which can be allergenic.[9]

Anti-inflammatory Properties

Several substituted aminobenzoates have demonstrated significant anti-inflammatory activity.[1][2][11] This activity is distinct from their anesthetic effects and involves modulation of key inflammatory pathways.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of aminobenzoate derivatives are multifaceted and can include:

-

Inhibition of Pro-inflammatory Mediators: PABA and its derivatives have been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α).[12]

-

COX Inhibition: Some derivatives function similarly to non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[13]

-

NF-κB Pathway Inhibition: A crucial mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[12] NF-κB is a key transcription factor that controls the expression of many pro-inflammatory genes. By suppressing its activation, aminobenzoates can downregulate the inflammatory response.[12]

The following diagram illustrates the NF-κB signaling pathway and the inhibitory role of aminobenzoates:

Caption: Inhibition of the NF-κB signaling pathway by aminobenzoates.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard method for screening compounds for acute anti-inflammatory activity.[11][14]

Objective: To evaluate the ability of a test compound to reduce edema induced by carrageenan in a rat model.

Methodology:

-

Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

-

Grouping: Animals are divided into groups (n=6):

-

Control (vehicle only)

-

Standard (e.g., Diclofenac, Phenylbutazone)[11]

-

Test groups (different doses of the substituted aminobenzoate)

-

-

Compound Administration: The test compounds, standard drug, and vehicle are administered orally or intraperitoneally.

-

Induction of Edema: After 1 hour, 0.1 mL of a 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement: The paw volume is measured immediately after injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculation: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

-

Data Analysis: Results are expressed as mean ± SEM. Statistical significance is determined using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Antimicrobial and Antifungal Activity

A growing body of evidence highlights the potential of substituted aminobenzoates as effective antimicrobial and antifungal agents.[1][15] The PABA scaffold itself is a precursor for folate synthesis in many bacteria, making its derivatives potential antagonists of this essential pathway.[16]

Structure-Activity Relationships for Antimicrobial Efficacy

The antimicrobial activity of aminobenzoate derivatives can be significantly modulated by chemical modifications:

-

Schiff Base Formation: Condensation of the amino group of PABA with various aldehydes to form Schiff bases has yielded compounds with potent antibacterial and antifungal properties.[4] These derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and various fungal species.[4][15]

-

Esterification: Simple esterification of the carboxylic acid group can enhance antifungal activity, particularly against Candida albicans.[17]

-

Ring Substituents: The introduction of halogen atoms or other functional groups onto the salicylidene moiety of Schiff bases can tune the antimicrobial spectrum and potency.[4]

Quantitative Data on Antimicrobial Activity

The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Class | Target Organism | MIC Range | Reference |

| PABA-derived Schiff Bases | Staphylococcus aureus (MRSA) | 15.62 µM | [4] |

| PABA-derived Schiff Bases | Antifungal (broad spectrum) | ≥ 7.81 µM | [4][15] |

| Thienopyrimidinylamino-N-phenylbenzamide | P. aeruginosa, S. aureus, E. coli | 2–10 µg/mL | [1] |

| 2-Aminobenzoic Acid Esters | Candida albicans | 70 µg/mL | [17] |

| Alkoxybenzaldehyde Substituted Benzamine | E. coli, S. aureus | Potent activity | [1] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This is a standardized method used to determine the MIC of an antimicrobial agent against bacteria or fungi.

Objective: To determine the lowest concentration of a substituted aminobenzoate derivative that inhibits the growth of a specific microbial strain.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus ATCC 29213) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: The test compound is serially diluted (two-fold) in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (broth + inoculum, no compound) and negative (broth only) growth controls are included. A standard antibiotic (e.g., Ciprofloxacin) is also tested as a control.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

Emerging Therapeutic Applications

The structural versatility of aminobenzoates has led to their investigation in other therapeutic areas, including oncology and neurodegenerative diseases.

-

Anticancer Activity: Certain Schiff bases derived from PABA have exhibited notable cytotoxicity against cancer cell lines, such as the HepG2 human liver cancer cell line.[4] Other derivatives, like those based on the 2-aminobenzothiazole scaffold, have shown antiproliferative effects on lung and breast cancer cells.[18][19]

-

Cholinesterase Inhibition: Derivatives of m-aminobenzoic acid have been reported to inhibit acetylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease.[20] Some of these compounds were found to be more potent than established drugs like galanthamine and tacrine.[20]

Conclusion and Future Directions